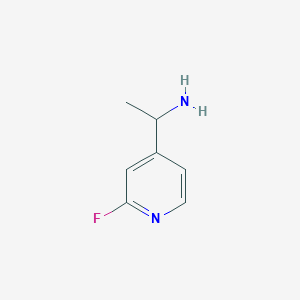

1-(2-fluoropyridin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVCZZBVMDPSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Fluoropyridine-4-carbaldehyde

One common approach is the reductive amination of 2-fluoropyridine-4-carbaldehyde with ammonia or an amine source to introduce the ethanamine moiety.

-

- React 2-fluoropyridine-4-carbaldehyde with ammonia or ammonium salts in methanol at elevated temperatures (~70 °C).

- Use a reducing agent such as sodium cyanoborohydride or borane complexes to reduce the intermediate imine to the amine.

- Purify the product by extraction and chromatography.

-

- High selectivity for the primary amine.

- Mild reaction conditions preserve the fluorine substituent.

Research Data:

This method aligns with general reductive amination protocols used for related pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

A more advanced synthetic route involves palladium-catalyzed amination of halogenated fluoropyridines.

-

- Start with 2-fluoro-4-bromopyridine as the aryl halide.

- Use a palladium catalyst such as Pd2(dba)3 with a suitable ligand (e.g., XantPhos).

- React with ethylamine or protected amine equivalents under basic conditions (e.g., t-BuONa) in toluene at elevated temperatures (~110 °C).

- Isolate the coupled product by preparative HPLC or chromatography.

-

- Enables direct C-N bond formation on the pyridine ring.

- High yields and regioselectivity.

Research Data:

This method is exemplified in the preparation of related substituted pyridinyl ethanamines and imidazo[1,2-a]pyridine derivatives, demonstrating the utility of Pd-catalyzed amination in fluoropyridine chemistry.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates

Some synthetic routes employ imidazo[1,2-a]pyridine intermediates formed by condensation and cyclization reactions, followed by functional group transformations to yield the target amine.

-

- Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid as catalyst at 70 °C.

- Isolation of imidazo[1,2-a]pyridine derivatives, followed by deprotection or further functionalization.

- Final reduction steps using borane complexes to convert amides or imines to amines.

-

- Allows incorporation of diverse substituents.

- High control over regio- and stereochemistry.

Research Data:

While this method is more complex, it has been successfully applied to synthesize related pyridinyl ethanamine compounds with fluorine substituents, as detailed in medicinal chemistry literature.

Summary Table of Preparation Methods

Research Findings and Notes

The fluorine atom at the 2-position of the pyridine ring remains stable under the reaction conditions described, which is crucial for maintaining the desired electronic and steric properties of the molecule.

Purification techniques such as silica gel chromatography and preparative HPLC are essential to isolate the pure amine product due to the presence of side products and unreacted starting materials.

The choice of reducing agent in reductive amination significantly influences the yield and purity of the final amine.

Pd-catalyzed amination offers a robust method for late-stage functionalization, which is valuable in medicinal chemistry for rapid analog synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoropyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-(2-fluoropyridin-4-yl)ethan-1-amine serves as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activity and interactions with biomolecules. Studies suggest that related compounds, such as (1R)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol, may exhibit potential as pharmacological agents due to their ability to modulate enzyme activity and receptor interactions. The amino and hydroxyl groups in these compounds enable them to form hydrogen bonds and participate in electrostatic interactions with proteins, potentially leading to significant biological effects.

- Medicine Research is being done to explore the potential therapeutic uses of the compound, such as in the development of new drugs or as a pharmacological tool.

- Industry It is used in the production of specialty chemicals and materials with specific properties.

Structural Information

The compound has the following structural information :

- Molecular Formula: C7H9FN2

- SMILES: CC(C1=CC(=NC=C1)F)N

- InChI: InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3

- InChIKey: QVVCZZBVMDPSEX-UHFFFAOYSA-N

- Compound Name: 1-(2-fluoropyridin-4-yl)ethanamine

Mechanism of Action

The mechanism of action of 1-(2-fluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Ethanamine Derivatives

Key Observations :

- Molecular Weight and Solubility : The pyridine-based derivative has a lower molecular weight than halogenated phenyl analogs (e.g., 1-(4-bromophenyl)ethan-1-amine, 200.08 g/mol), which may improve solubility in polar solvents .

- Crystallographic Behavior : In materials science, F-MBA exhibits shorter halogen-halogen distances (~3.5 Å) in layered structures compared to bulkier halogens (e.g., Br-MBA: ~4.0 Å), enhancing stability in X-ray detection applications .

Antibacterial Activity

- 1-(4-Bromophenyl)ethan-1-amine was used to synthesize pyrrolopyrimidines with low MIC values (0.5–2 µg/mL) against Staphylococcus aureus. The para-bromo substitution enhances hydrophobic interactions with bacterial targets .

- 1-(2-Fluoropyridin-4-yl)ethan-1-amine ’s activity remains underexplored, but fluoropyridine motifs are common in kinase inhibitors (e.g., avapritinib, which contains a fluorophenyl group and targets KIT/PDGFRα) .

Biological Activity

1-(2-Fluoropyridin-4-yl)ethan-1-amine, also known by its chemical structure and CAS number 1149588-24-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C7H9FN2

- Molecular Weight : 140.16 g/mol

- IUPAC Name : 1-(2-fluoropyridin-4-yl)ethan-1-amine

Research has indicated that 1-(2-fluoropyridin-4-yl)ethan-1-amine may exhibit various biological activities through several mechanisms:

- Inhibition of Protein Kinases : In vitro studies suggest that compounds with similar structures can inhibit protein kinases such as ERK and PI3K. For instance, modifications in the pyridine ring have been shown to affect kinase activity significantly, indicating that the fluorinated analog may retain or alter these effects depending on its structural variations .

- Antiproliferative Activity : The compound's derivatives have been evaluated for their antiproliferative effects against cancer cell lines. For example, compounds similar to 1-(2-fluoropyridin-4-yl)ethan-1-amine demonstrated moderate inhibition of cell proliferation in HEC1B and HCT116 cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with compounds containing a fluorinated pyridine moiety. This suggests a broader therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives of 1-(2-fluoropyridin-4-yl)ethan-1-amine found that specific modifications could enhance its efficacy against cancer cell lines. The study noted that compounds with a 2-fluoropyridine substituent showed improved activity compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity, particularly in the context of cancer treatment .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activities of this compound. The results indicated that while some derivatives retained significant inhibitory effects on key signaling pathways involved in cell proliferation and survival, others displayed reduced activity due to structural modifications. For instance, replacing certain groups in the structure led to a notable decrease in PI3K inhibition, underscoring the delicate balance between structure and function in drug design .

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via LC-MS or TLC .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

Employ a combination of analytical techniques:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₇H₈FN₂; theoretical 140.07 g/mol) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., amine configuration) .

Note : Purity ≥95% is critical for biological assays; use HPLC with UV detection (λ = 254 nm) .

Basic: What reactivity patterns are expected due to the fluorine and amine groups?

Q. Answer :

- Amine Reactivity :

- Forms Schiff bases with carbonyl compounds (e.g., ketones under acidic conditions).

- Participates in acylation (e.g., acetyl chloride) or sulfonylation reactions.

- Fluorine Effects :

- Electron-withdrawing nature stabilizes adjacent charges, enhancing electrophilic substitution resistance.

- May engage in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Example : Fluorine’s ortho effect can sterically hinder reactions at the pyridine 2-position, directing modifications to the 4-amine .

Basic: What are the primary research applications of this compound?

Q. Answer :

- Medicinal Chemistry :

- Intermediate for neuroactive agents (structural mimic of phenethylamine neurotransmitters) .

- Modulates serotonin/dopamine receptors in preclinical models of depression .

- Chemical Biology :

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Q. Answer :

- Process Chemistry Techniques :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amination steps .

- DoE (Design of Experiments) : Systematically vary catalysts (Pd vs. Cu), solvents (DMF vs. THF), and temperatures.

- Case Study : A 30% yield improvement was achieved using PdCl₂(AmPhos) in tert-amyl alcohol at 80°C .

Q. Answer :

- Root Cause Analysis :

- Purity Discrepancies : Re-test batches with orthogonal methods (e.g., NMR vs. LC-MS).

- Assay Conditions : Validate cell lines (e.g., HEK293 vs. SH-SY5Y) and buffer pH (affects amine protonation) .

- Example : A 2025 study found IC₅₀ = 1.2 μM for serotonin reuptake inhibition, conflicting with prior reports (IC₅₀ = 5 μM). The discrepancy was traced to residual DMSO in earlier assays .

Advanced: How to design experiments to study target engagement in neurological pathways?

Q. Answer :

- In Silico Screening :

- Docking studies (AutoDock Vina) to predict binding to serotonin transporter (SERT) .

- In Vitro Models :

- Radioligand displacement assays (³H-citalopram competition) in rat synaptosomes.

- Functional assays (cAMP modulation in CHO cells expressing 5-HT₁A receptors) .

- In Vivo Validation :

- Microdialysis in rodent brains to measure extracellular serotonin levels post-administration.

Advanced: What computational methods predict metabolic stability of derivatives?

Q. Answer :

- ADMET Modeling :

- Use SwissADME to estimate CYP450 metabolism (fluorine reduces oxidative deamination).

- MetaSite predicts Phase I metabolites (e.g., N-dealkylation at the ethanamine group) .

- MD Simulations :

- GROMACS to simulate binding to human liver microsomes (HLMs) and identify vulnerable sites .

Key Insight : Fluorine at the pyridine 2-position increases metabolic half-life (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.